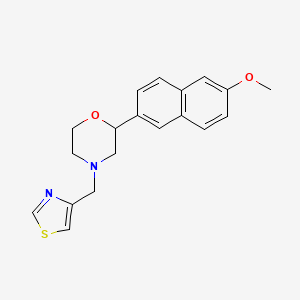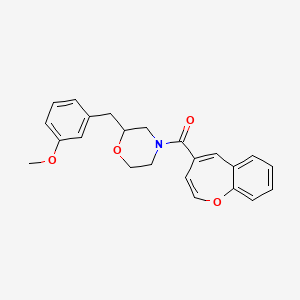![molecular formula C22H24ClF4NO3 B5281099 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride](/img/structure/B5281099.png)
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves several steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)benzaldehyde.
Formation of the Prop-2-enyl Group: This involves a Wittig reaction to introduce the prop-2-enyl group.
Morpholine Addition: The final step involves the addition of morpholine to the prop-2-enyl group, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluorothiophenol
Uniqueness
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride stands out due to its unique combination of fluorine atoms and morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-propoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO3.ClH/c1-2-12-29-15-5-7-16(8-6-15)30-22-20(25)18(23)17(19(24)21(22)26)4-3-9-27-10-13-28-14-11-27;/h3-8H,2,9-14H2,1H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQCFPWJAGZOF-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-fluorobenzyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-piperazinone](/img/structure/B5281026.png)
![methyl (2S)-1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidine-2-carboxylate](/img/structure/B5281029.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5281047.png)


![3-{[(2-methoxyethyl)amino]sulfonyl}-5-quinolin-8-ylbenzoic acid](/img/structure/B5281064.png)
![1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5281071.png)
![2-[2-(2-chlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5281080.png)
![N,N-diethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5281088.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5281090.png)
![6-isopropyl-2-methoxy-3-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5281094.png)
![4-benzyl-3-ethyl-1-[(2-methoxypyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5281105.png)
![5-[(Tert-butylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B5281112.png)
![4-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5281113.png)
